1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl-
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Overview
Description
1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl-: is a heterocyclic compound that belongs to the triazole family This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- can be synthesized through various methods. One common approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Another method utilizes microwave irradiation to facilitate the synthesis of 1,5-dialkyl-1H-1,2,4-triazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Scientific Research Applications
1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antifungal, antiviral, and anticancer properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various biological processes, leading to its therapeutic effects. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1H-1,2,4-Triazole: The parent compound with a simpler structure.
3-(4-Methylphenyl)-1H-1,2,4-triazole: A closely related compound with similar properties.
5-(4-Methylphenyl)-1H-1,2,4-triazole: Another derivative with a different substitution pattern.
Uniqueness: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- stands out due to its unique combination of phenyl and 4-methylphenyl groups, which enhance its chemical stability and biological activity. This compound’s specific substitution pattern allows for distinct interactions with molecular targets, making it a valuable candidate for various applications in research and industry.
Biological Activity
1H-1,2,4-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1H-1,2,4-triazole, 3-(4-methylphenyl)-1-phenyl- is notable for its potential as an antibacterial and anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its antibacterial efficacy, anti-inflammatory properties, and other pharmacological actions supported by recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazole ring substituted with a 4-methylphenyl group at the 3-position and a phenyl group at the 1-position.
Antibacterial Activity
Research has demonstrated that 1H-1,2,4-triazoles exhibit significant antibacterial properties. The biological activity of 1H-1,2,4-triazole, 3-(4-methylphenyl)-1-phenyl- has been evaluated against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Studies
A summary of MIC values for several triazole derivatives is shown in Table 1. These values indicate the concentration required to inhibit bacterial growth.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- | Staphylococcus aureus | 0.25 |
Escherichia coli | 0.5 | |
Pseudomonas aeruginosa | 0.5 | |
Bacillus subtilis | 0.125 |
The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics like ciprofloxacin and levofloxacin .
Anti-inflammatory Properties
In addition to antibacterial activity, triazole derivatives have shown significant anti-inflammatory effects. Studies involving peripheral blood mononuclear cells (PBMCs) indicated that the compound can modulate cytokine release (e.g., TNF-α and IL-6), which are critical in inflammatory responses .
Cytokine Modulation
Table 2 summarizes the effects of 1H-1,2,4-triazole, 3-(4-methylphenyl)-1-phenyl- on cytokine levels:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 150 | 75 |
IL-6 | 200 | 100 |
These results suggest that the compound significantly reduces pro-inflammatory cytokines compared to control levels .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Study on Methicillin-resistant Staphylococcus aureus (MRSA) : A series of triazole derivatives were tested against MRSA strains. The compound exhibited MIC values significantly lower than traditional antibiotics like vancomycin .
- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, compounds similar to 1H-1,2,4-triazole, 3-(4-methylphenyl)-1-phenyl- showed a reduction in inflammation comparable to that of standard anti-inflammatory drugs .
Properties
CAS No. |
65814-57-5 |
---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H13N3/c1-12-7-9-13(10-8-12)15-16-11-18(17-15)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
FQCONTWUPBOAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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